molecular formula C7H8FNO B1426593 2-Ethoxy-5-fluoropyridine CAS No. 858675-61-3

2-Ethoxy-5-fluoropyridine

Cat. No.: B1426593
CAS No.: 858675-61-3
M. Wt: 141.14 g/mol
InChI Key: RMLKQVFQPMQDIH-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluoropyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging Applications

2-Ethoxy-5-fluoropyridine and related compounds have shown significant utility in medical imaging, particularly in Positron Emission Tomography (PET). For instance, fluorine-18 labeled fluoropyridines, including compounds related to this compound, have been increasingly used in PET imaging. These fluoropyridines, especially those with fluorine at the 3- or 5-position, offer more stability and are less prone to in vivo lability, thus enhancing the potential of radiotracers (Carroll et al., 2007).

Development of Pharmaceuticals

This compound derivatives have been utilized in the development of new pharmaceuticals. For example, research on derivatives of 5-fluorouracil, which contain elements like 1-ethoxymethyl-5-FU, has led to the development of treatments for conditions such as non-small cell lung cancer. This highlights the compound's role in creating effective cancer therapeutics (Nakai et al., 1994).

Synthesis of Nucleosides

This compound and its analogs are key intermediates in synthesizing various nucleosides. These nucleosides have potential applications in both medical and biochemical research. The methods developed for their synthesis from compounds like 2-methoxypyridine have been a significant contribution to this field (Nesnow & Heidelberger, 1973).

Herbicidal Activity

Compounds derived from this compound have been explored for their herbicidal properties. Novel derivatives containing elements like the 1,3,4-oxadiazole ring have shown significant herbicidal activity against various weeds, demonstrating the compound's potential in agricultural applications (Tajik & Dadras, 2011).

Mechanism of Action

Target of Action

It’s known that fluoropyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that the targets can vary depending on the specific compound that 2-Ethoxy-5-fluoropyridine is used to synthesize.

Mode of Action

The mode of action of this compound is also dependent on the specific context in which it is used. In general, fluoropyridines are known to participate in various chemical reactions. For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the fluoropyridine can act as a nucleophilic organic group, which is transferred from boron to palladium .

Biochemical Pathways

Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it’s plausible that it could influence a variety of biochemical pathways depending on the final compound it’s used to create.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the SM coupling reaction, in which this compound can participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . This suggests that 2-Ethoxy-5-fluoropyridine may interact with various enzymes and proteins involved in these reactions.

Molecular Mechanism

It is known to participate in Suzuki–Miyaura cross-coupling reactions , which involve the transfer of organoboron compounds to palladium . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Given its involvement in Suzuki–Miyaura cross-coupling reactions , it is likely that this compound interacts with various enzymes and cofactors.

Properties

IUPAC Name

2-ethoxy-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLKQVFQPMQDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718246
Record name 2-Ethoxy-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858675-61-3
Record name 2-Ethoxy-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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